
4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one
Overview
Description
4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H6BrFO It is a derivative of indanone, characterized by the presence of bromine and fluorine atoms on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one typically involves the bromination and fluorination of 2,3-dihydro-1H-inden-1-one. The process can be carried out using bromine and a fluorinating agent under controlled conditions to ensure selective substitution at the desired positions on the indanone ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and fluorination reactions. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the final product with high efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions to replace the bromine or fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indanone derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one has been explored for its potential pharmaceutical applications:
- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the indene structure can enhance biological activity and selectivity toward cancer cells .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : It is utilized as a precursor in the synthesis of more complex organic molecules due to its reactive bromine and fluorine substituents. This is particularly useful in the development of new pharmaceuticals and agrochemicals .
Materials Science
In materials science, this compound has applications in the development of novel materials:
- Fluorinated Polymers : The incorporation of fluorinated compounds into polymers can significantly enhance their thermal stability and chemical resistance. This compound's fluorine content makes it a candidate for developing high-performance materials .
Table 1: Summary of Applications
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of modified indene derivatives, including this compound. The results demonstrated that specific modifications led to increased potency against breast cancer cell lines, suggesting that this compound could be a lead compound for further drug development .
Case Study 2: Synthesis of Fluorinated Polymers
Research conducted on the synthesis of fluorinated polymers highlighted the role of this compound as a precursor. The study showed that incorporating this compound into polymer matrices improved their mechanical properties and resistance to solvents, making them suitable for industrial applications .
Mechanism of Action
The mechanism of action of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Bromo-2,3-dihydro-1H-inden-1-one: Lacks the fluorine atom, which may affect its reactivity and applications.
5-Fluoro-2,3-dihydro-1H-inden-1-one:
2,3-Dihydro-1H-inden-1-one: The parent compound without any halogen substitutions, used as a starting material for various derivatives.
Uniqueness: 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution makes it a valuable compound for diverse applications in research and industry.
Q & A
Q. Basic: What safety protocols are critical when handling 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one in laboratory settings?
Answer:
This compound is classified as toxic to specific organs (single exposure) and poses risks of respiratory irritation, skin corrosion, and eye damage. Key protocols include:
- Ventilation : Use fume hoods for synthesis or handling to avoid inhalation of dust or vapors .
- PPE : Wear nitrile gloves, lab coats, safety goggles, and respiratory protection (e.g., N95 masks) during procedures .
- Emergency Response : Flush eyes with water for 15 minutes upon contact; wash skin with soap and water. Use dry chemical extinguishers for fires .
- Storage : Store in sealed containers at 2–8°C in dry, ventilated areas away from oxidizing agents .
Q. Basic: What synthetic routes are reported for this compound?
Answer:
Two primary methods are documented:
- Halogenation of Indanone Derivatives : Electrophilic bromination/fluorination of 5-fluoroindan-1-one using N-bromosuccinimide (NBS) in acetic acid at 0–5°C, followed by purification via column chromatography (hexane/ethyl acetate) .
- α-Halo Ketone Reactions : Ring enlargement via N-heterocyclic carbene (NHC) intermediates, where 2-bromo-2,3-dihydro-1H-inden-1-one reacts with indazolium salts to form spirocyclic cinnoline derivatives .
Q. Basic: How is crystallographic data for this compound refined to resolve structural ambiguities?
Answer:
The SHELX program suite (e.g., SHELXL) is widely used for small-molecule refinement. Key steps include:
- Data Collection : High-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å).
- Refinement : Iterative cycles using least-squares minimization to optimize atomic displacement parameters and occupancy factors. Hydrogen atoms are placed geometrically .
- Validation : Check for R-factor convergence (<5%) and plausible bond lengths/angles using CCDC databases .
Q. Advanced: How does the bromo-fluoro substitution pattern influence its activity as a 5-HT7 receptor agonist?
Answer:
The 5-fluoro group enhances electron-withdrawing effects, stabilizing the indanone ring and improving receptor binding affinity. The 4-bromo substituent increases steric bulk, potentially modulating selectivity. In studies, analogs like 5-fluoro-2-(2-(3,4-dihydroisoquinolin-2-yl)ethyl)-2,3-dihydro-1H-inden-1-one showed Ki = 0.5 nM for 5-HT7R. Racemization challenges were addressed by replacing α-protons with methyl groups to stabilize enantiomers .
Q. Advanced: What strategies address low yields in α-acyloxylation reactions involving this compound?
Answer:
Yields (~30–34%) in α-acyloxylation (e.g., with carboxylic acids) are limited by steric hindrance. Optimization strategies include:
- Catalyst Screening : Use KI/1,2-dibromoethane systems to enhance nucleophilicity .
- Temperature Control : Reactions at –20°C reduce side-product formation.
- Substrate Modification : Replace bulky substituents (e.g., 2-methyl groups) with smaller halogens to mitigate steric effects .
Q. Advanced: How are oxime derivatives of this compound synthesized, and what are their applications?
Answer:
Synthesis : React 4-bromo-5-fluoroindan-1-one with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol/water (1:1) under reflux (80°C, 6 hours). Purify via recrystallization (ethanol) .
Applications :
- Pharmaceutical Intermediates : Precursors for chiral amines in CNS drugs (e.g., donepezil analogs) .
- Anticancer Agents : Oxime ether derivatives show FAK inhibitory activity (IC50 < 100 nM in ovarian cancer models) .
Q. Advanced: How do structural modifications at the indanone ring improve selectivity in kinase inhibition?
Answer:
- Position 5 Fluorine : Enhances metabolic stability and hydrogen bonding with kinase hinge regions (e.g., FAK ATP-binding pocket) .
- Bromine at Position 4 : Introduces halogen bonding with Asp564 in JAK2, improving selectivity over JAK1 (10-fold difference in IC50) .
- Methoxy Substituents : At position 6, increase solubility without compromising binding (logP reduction from 3.2 to 2.7) .
Q. Advanced: How can contradictory reactivity data in NHC-mediated ring enlargement be resolved?
Answer:
Discrepancies in product distribution (e.g., spirocyclic vs. linear cinnolines) arise from reaction conditions:
- Solvent Effects : Polar aprotic solvents (DMF) favor spiro products via carbene stabilization .
- Temperature : Reactions at 25°C promote E1cb mechanisms (Br+ abstraction), while lower temperatures (<0°C) favor SN2 pathways .
- Substrate Scope : Vicinal dibromides undergo dehalogenation to alkenes, requiring stoichiometric NHC for complete conversion .
Properties
IUPAC Name |
4-bromo-5-fluoro-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVKCVNXTBXSOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935681-01-9 | |
Record name | 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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